molecular formula C10H14FNO2 B1407837 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol CAS No. 1552496-58-8

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol

Cat. No.: B1407837
CAS No.: 1552496-58-8
M. Wt: 199.22 g/mol
InChI Key: LINKCCKRNBRDIU-UHFFFAOYSA-N
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Description

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol is a chemical compound characterized by its unique structure, which includes a fluorinated pyridine ring and a butanol moiety

Scientific Research Applications

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol typically involves the reaction of 6-fluoro-3-pyridinol with 2-methyl-2-butanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the butanol moiety may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-pyridinol: A precursor in the synthesis of 4-(6-Fluoro-pyridin-3-yloxy)-2-methyl-butan-2-ol.

    2-Methyl-2-butanol: Another precursor used in the synthesis.

    4-(6-Fluoro-pyridin-3-yloxy)-acetic acid methyl ester: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a fluorinated pyridine ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific interactions and properties are desired.

Properties

IUPAC Name

4-(6-fluoropyridin-3-yl)oxy-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-10(2,13)5-6-14-8-3-4-9(11)12-7-8/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINKCCKRNBRDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CN=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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